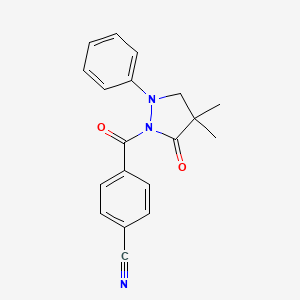

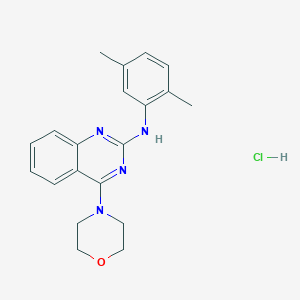

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

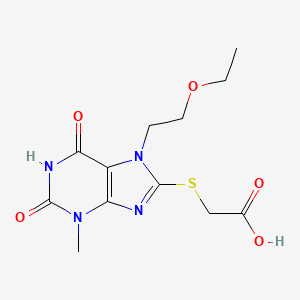

“4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile” is an organic compound . It is used as an intermediate in the synthesis of degradable and chemically recyclable polymers .

Synthesis Analysis

The compound can be synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers . The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). These monomers were synthesized in high yields (80–90%), which is an attractive feature .Chemical Reactions Analysis

The compound is involved in the synthesis of degradable and chemically recyclable polymers . DMDL and PhDL were copolymerized with various families of vinyl monomers, i.e., methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide, and various functional methacrylates and acrylate .Scientific Research Applications

Chemical Reactions and Mechanisms

1,3-Dipolar Cycloadditions and Ene Reactions

Research demonstrated that benzonitrile derivatives undergo 1,3-dipolar cycloadditions with 3-phenyl-2H-azirines, leading to the formation of diazabicyclohexenes and dihydropyrimidines, indicating potential routes for synthesizing heterocyclic compounds (Narasimhan et al., 1973). Similar ene reactions with azirines show the versatility of these reactions for synthesizing complex heterocycles.

Photoinduced Reactions

The photoinduced reactions of azirines with carboxylate esters produce 5-alkoxy-3-oxazolines, demonstrating a method for creating oxazoline rings, which are useful in various synthetic applications (Gilgen et al., 1975).

Spectroscopic and Structural Analysis

- Excited State Structures: Studies on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound with structural similarities, provided insights into its excited state structures through spectroscopic methods. This research is crucial for understanding dual fluorescence and charge-transfer processes in similar compounds (Köhn & Hättig, 2004).

Synthesis and Applications

Heterocyclic Synthesis

Research on the synthesis of aminopyrimidines from oxo-benzopyrans showcases a one-step procedure that indicates the potential for synthesizing pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals (Salfrán et al., 2004).

Anionic Synthesis of Functionalized Polymers

The novel synthesis of oxazolyl benzophenone derivatives highlights a method for creating aromatic carboxyl functionalized polymers, which are useful in materials science (Summers & Quirk, 1996).

Future Directions

properties

IUPAC Name |

4-(4,4-dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-19(2)13-21(16-6-4-3-5-7-16)22(18(19)24)17(23)15-10-8-14(12-20)9-11-15/h3-11H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETRYQGGLSJJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-phenyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640646.png)

![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)

![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)

![3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640659.png)

![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2640660.png)

![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)

![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)